molecular formula C₁₂H₁₈O₂ B1145216 (±)-Anastrephin CAS No. 86003-24-9

(±)-Anastrephin

Cat. No. B1145216
CAS RN: 86003-24-9
M. Wt: 194.27
InChI Key:
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Description

(±)-Anastrephin is a naturally occurring compound found in many plants, including the fruits of the genus Annona, and is a member of a class of compounds known as monoterpenes. It has been studied for its potential to be used in a variety of scientific research applications, including as a tool to study biochemical and physiological effects, and to explore the mechanism of action of compounds.

Scientific Research Applications

(±)-Anastrephin has been studied for its potential to be used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of compounds, as well as to explore the mechanism of action of compounds. In addition, it has been used to study the effects of plant-derived compounds on the body, and to investigate the potential therapeutic effects of compounds. It has also been used in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of (±)-anastrephin is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, which may lead to the activation of certain pathways and the production of certain compounds. It has been shown to interact with certain enzymes, which may lead to the production of certain compounds in the body. In addition, it has been shown to interact with certain proteins, which may lead to the activation of certain pathways in the body.
Biochemical and Physiological Effects
(±)-Anastrephin has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and to protect cells from oxidative damage. It has also been shown to have anti-cancer properties, and to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antibacterial and antifungal properties, and to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of (±)-anastrephin in laboratory experiments has several advantages. It is relatively easy to synthesize, and is cost-effective. In addition, it is a relatively non-toxic compound, and is therefore safe to use in laboratory experiments. However, there are some limitations to the use of (±)-anastrephin in laboratory experiments. It is not a very stable compound, and can degrade over time. In addition, it is not very soluble in water, and therefore cannot be used in aqueous solutions.

Future Directions

The potential of (±)-anastrephin for use in scientific research applications is vast, and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic effects. In addition, research could be conducted to explore its potential as an anti-cancer agent, and to investigate its potential as an anti-microbial agent. Further research could also be conducted to explore its potential as a drug delivery system, and to investigate its potential as a tool to study the mechanism of action of compounds. Finally, research could be conducted to explore its potential as an antioxidant, and to investigate its potential as a neuroprotective agent.

Synthesis Methods

(±)-Anastrephin is typically synthesized from the starting material, linalool, which is a naturally occurring monoterpene alcohol found in many plants. The synthesis of (±)-anastrephin involves the use of a Grignard reaction, in which linalool is reacted with magnesium in the presence of an acid catalyst to form the monoterpene ketone, (±)-anastrephin. The Grignard reaction is a highly efficient and cost-effective way to synthesize (±)-anastrephin, and is widely used in the chemical industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (±)-Anastrephin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,3-dihydrofuran", "2-methyl-3-butyn-2-ol", "methylmagnesium bromide", "ethylmagnesium bromide", "lithium aluminum hydride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "methylene chloride", "diethyl ether", "tetrahydrofuran", "methanol", "water" ], "Reaction": [ "The synthesis begins with the reaction of 2,3-dihydrofuran with 2-methyl-3-butyn-2-ol in the presence of methylmagnesium bromide and ethylmagnesium bromide to form a diastereomeric mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)but-2-en-1-ol.", "The diastereomeric mixture is then reduced with lithium aluminum hydride to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol isomers.", "The mixture of isomers is then treated with acetic anhydride and sodium borohydride to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol acetates.", "The mixture of acetates is then hydrolyzed with acetic acid and sodium hydroxide to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ols.", "The mixture of butan-2-ols is then treated with hydrochloric acid and sodium sulfate to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol hydrochlorides.", "The mixture of hydrochlorides is then treated with methylene chloride and diethyl ether to form a mixture of 2-methyl-3-(2,3-dihydrofuran-2-yl)butan-2-ol free bases.", "The mixture of free bases is then treated with tetrahydrofuran and methanol to form a mixture of (±)-Anastrephin isomers.", "The mixture of isomers can be separated using chromatography to obtain pure (±)-Anastrephin." ] }

CAS RN

86003-24-9

Product Name

(±)-Anastrephin

Molecular Formula

C₁₂H₁₈O₂

Molecular Weight

194.27

synonyms

(3aα,4β,7aβ)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone;  (3aα,4β,7aβ)-(±)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone

Origin of Product

United States

Q & A

Q1: How does (±)-anastrephin elicit a response in fruit flies?

A1: (±)-Anastrephin acts on the olfactory system of fruit flies. Specifically, it interacts with olfactory receptors located on the antennae, triggering a cascade of neural signals that ultimately influence behavior [, ].

Q2: What is the molecular formula and weight of (±)-anastrephin?

A2: (±)-Anastrephin has the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol.

Q3: What spectroscopic data is available for (±)-anastrephin?

A3: While the provided research excerpts don't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been instrumental in characterizing (±)-anastrephin and its related compounds [, , ].

Q4: Are there any known synthetic routes to (±)-anastrephin?

A4: Yes, several synthetic approaches have been developed for (±)-anastrephin and its stereoisomers. Notable examples include:

  • Acid-catalyzed cyclization: A simple method involving the cyclization of 10-hydroxy-4,8-dimethyldeca-(3E,8E)-3,8-dienoic acid [, , ].
  • Allylic Substitution: A stereoselective approach utilizing allylic substitution for quaternary carbon construction [].
  • Samarium(II) iodide-mediated reductive coupling: This method employs samarium(II) iodide to construct the hexahydrobenzofuran-2(3H)-one skeleton of (±)-anastrephin [, , ].
  • Intramolecular [2+2] cycloadditions: This approach utilizes keteniminium salts to enantioselectively synthesize (−)-anastrephin [, ].

Q5: How stable is (±)-anastrephin in the environment?

A5: While specific degradation pathways weren't detailed in the provided research, (±)-anastrephin is a volatile compound. Environmental factors such as temperature and humidity can influence its rate of evaporation [].

Q6: How is (±)-anastrephin biosynthesized in fruit flies?

A6: While the complete biosynthetic pathway isn't fully elucidated in the provided excerpts, research suggests that male Caribbean fruit flies synthesize and store (±)-anastrephin and other pheromone components in their hemolymph []. Interestingly, studies have shown that male flies can convert suspensolide, another pheromone component, into (±)-anastrephin and (±)-epianastrephin within their crop, highlighting the dynamic nature of pheromone production in these insects [].

Q7: Can (±)-anastrephin be used for pest control?

A7: The use of (±)-anastrephin and its analogs as attractants in traps shows promise for monitoring and controlling fruit fly populations. This approach could offer a more environmentally friendly alternative to traditional insecticides []. Further research is needed to optimize trap design, release rates, and determine the most effective field applications.

Q8: What are the potential future research avenues for (±)-anastrephin?

A8: * Detailed SAR studies: Exploring the structure-activity relationships of (±)-anastrephin analogs could lead to the development of more potent and selective attractants for specific fruit fly species.* Formulation optimization: Research into slow-release formulations and other strategies to improve the longevity and efficacy of (±)-anastrephin-based attractants in the field is crucial.* Impact on Fruit Fly Behavior: Investigating the intricate behavioral responses of different fruit fly species to various combinations and ratios of (±)-anastrephin with other pheromone components will be essential for developing effective pest management strategies.

Q9: What is the significance of the different enantiomers of anastrephin and epianastrephin?

A9: The biological activity of chiral compounds often differs between enantiomers. Research has shown that the (S,S)-(-) enantiomers of both anastrephin and epianastrephin generally elicit stronger electrophysiological and behavioral responses in fruit flies compared to their (R,R)-(+) counterparts [, , ]. Understanding the specific enantiomeric preferences of different fruit fly species is crucial for developing effective attractants.

Q10: How does the presence of other pheromone components influence the activity of (±)-anastrephin?

A10: Fruit fly pheromone blends often consist of multiple components, each potentially contributing to the overall behavioral response. Research suggests that the ratios and combinations of these components, including (±)-anastrephin, can significantly influence their attractiveness to flies. For instance, the presence of (Z)-3-nonenol alongside (±)-anastrephin has been shown to affect the EAG responses in Mexican fruit flies []. Further investigations into the synergistic or antagonistic effects of different pheromone blends are crucial for developing effective attractants.

Q11: What are the implications of the discovery that suspensolide can be converted into anastrephin and epianastrephin in the fruit fly crop?

A11: This finding suggests a dynamic and complex system of pheromone production in fruit flies. The ability to convert suspensolide into anastrephin and epianastrephin within the crop adds another layer of regulation to pheromone signaling in these insects []. Understanding these biochemical pathways could provide insights into novel pest control strategies targeting pheromone biosynthesis.

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